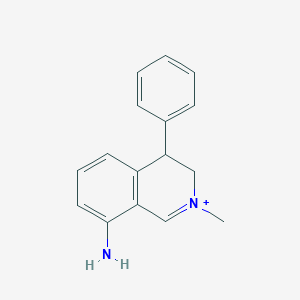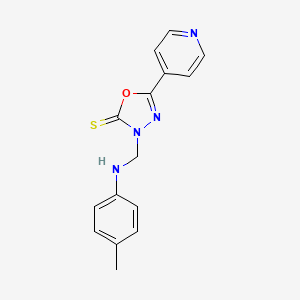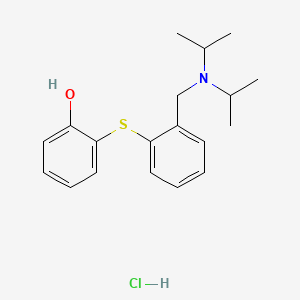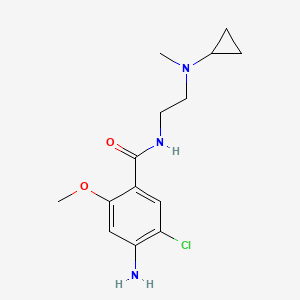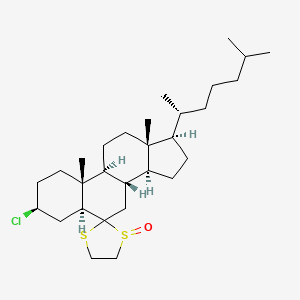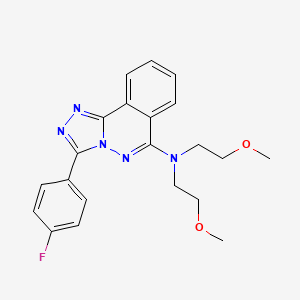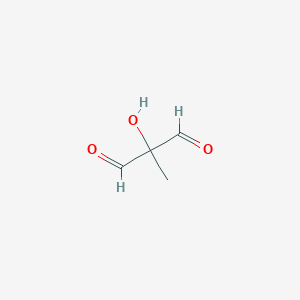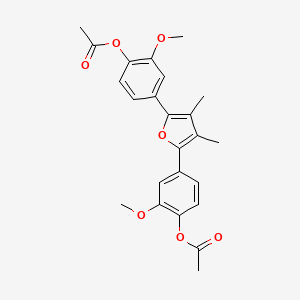
4,4'-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate is a chemical compound with the molecular formula C24H24O7 It is known for its unique structure, which includes a furan ring substituted with dimethyl and methoxyphenol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate typically involves the reaction of 3,4-dimethylfuran with 2-methoxyphenol in the presence of an acetylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or acetic anhydride, to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production. The use of advanced purification techniques, such as crystallization or chromatography, ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
科学研究应用
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
相似化合物的比较
Similar Compounds
- 4,4’-(3,4-Dimethyltetrahydrofuran-2,5-diyl)bis(2,6-dimethoxyphenol)
- 4,4’-(2,5-Furandiyl)bis[N’-(3-pentanyl)benzenecarboximidamide]
- 4,4’-(2,5-Furandiyl)bis(N-hydroxybenzenecarboximidamide)
Uniqueness
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate stands out due to its unique combination of functional groups and structural features
属性
CAS 编号 |
10035-28-6 |
|---|---|
分子式 |
C24H24O7 |
分子量 |
424.4 g/mol |
IUPAC 名称 |
[4-[5-(4-acetyloxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H24O7/c1-13-14(2)24(18-8-10-20(30-16(4)26)22(12-18)28-6)31-23(13)17-7-9-19(29-15(3)25)21(11-17)27-5/h7-12H,1-6H3 |
InChI 键 |
ZYUGMPHPYOGBQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)OC(=O)C)OC)C3=CC(=C(C=C3)OC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


